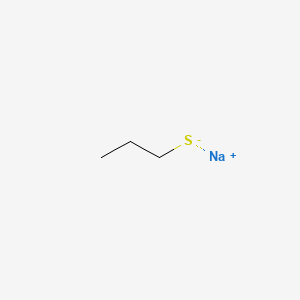

1-(Pyridin-3-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridin-3-yl)propan-2-amine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties. The pyridine moiety is a common structural motif found in many biologically active molecules and is often used in the design of pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of pyridine derivatives can vary depending on the desired substitution pattern on the pyridine ring. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of an asymmetric ligand with a pyridine unit, which displays unique phase behavior and fluorescent properties . Another example is the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which yields a tetradentate ligand that can complex with metals like cadmium . Additionally, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine demonstrates the versatility of pyridine derivatives in forming various chemical structures under different reaction conditions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can engage in various bonding interactions. For example, the pyridine ring can participate in hydrogen bonding when complexed with metal ions, as seen in the ZnCl2 complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . The crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals intermolecular hydrogen bonds and a three-dimensional network stabilized by C-H...π and N-H...π-facial hydrogen bonds . These interactions are crucial for the stability and properties of the resulting compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The Lewis acid-promoted cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol leads to the formation of 1,2-dihydropyridines, demonstrating the reactivity of pyridine-containing amines . The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines showcases the ability to form different structures under varying conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyridin-3-yl)propan-2-amine derivatives are influenced by their molecular structure. The phase behavior and fluorescent properties of these compounds can be significantly altered upon complexation with metals, as observed in the ZnCl2 complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which exhibits a single crystal-to-crystal phase transition and aggregation-induced emission behavior . The crystal structure and supramolecular characteristics, such as π-π stacking and hydrogen bonding, play a vital role in determining the properties of these compounds, as seen in the structural studies of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine .

科学的研究の応用

1. Chemodivergent Synthesis

- Application Summary: “1-(Pyridin-3-yl)propan-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Method of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

2. Intra-molecular Nucleophilic Cyclization

- Application Summary: “1-(Pyridin-3-yl)propan-2-amine” is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .

- Method of Application: The specific method of application or experimental procedures are not detailed in the source .

- Results: The cyclization resulted in the formation of 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .

3. Synthesis of Isoxazolo Pyridin-3-amine

- Application Summary: “1-(Pyridin-3-yl)propan-2-amine” can be used in the synthesis of Isoxazolo Pyridin-3-amine .

- Method of Application: The specific method of application or experimental procedures are not detailed in the source .

- Results: The synthesis resulted in the formation of Isoxazolo Pyridin-3-amine .

4. Synthesis of 1H-Pyrazolo Pyridin-3-amine

- Application Summary: “1-(Pyridin-3-yl)propan-2-amine” can be used in the synthesis of 1H-Pyrazolo Pyridin-3-amine .

- Method of Application: The specific method of application or experimental procedures are not detailed in the source .

- Results: The synthesis resulted in the formation of 1H-Pyrazolo Pyridin-3-amine .

5. Anti-tubercular Agents

- Application Summary: “1-(Pyridin-3-yl)propan-2-amine” can be used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .

- Method of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

6. Synthesis of Imidazole Containing Compounds

- Application Summary: “1-(Pyridin-3-yl)propan-2-amine” can be used in the synthesis of imidazole containing compounds .

- Method of Application: The specific method of application or experimental procedures are not detailed in the source .

- Results: The synthesis resulted in the formation of imidazole containing compounds .

Safety And Hazards

将来の方向性

The future directions for “1-(Pyridin-3-yl)propan-2-amine” and similar compounds could involve further exploration of their synthesis methods, particularly in the context of cross-coupling reactions . Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields.

特性

IUPAC Name |

1-pyridin-3-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEWSNLDTZQXLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405712 |

Source

|

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)propan-2-amine | |

CAS RN |

71271-61-9 |

Source

|

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)